

Introduction: The Dual-Reactivity of a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: **4-(Bromomethyl)-1H-indazole**

Cat. No.: **B3038086**

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4-(Bromomethyl)-1H-indazole is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring a reactive benzylic bromide appended to the 4-position of an indazole scaffold, makes it a potent and versatile bifunctional building block. The indazole nucleus itself is a privileged structure, found in numerous FDA-approved drugs and clinical candidates, prized for its ability to participate in crucial hydrogen bonding and aromatic interactions with biological targets.^{[1][2]} The addition of the bromomethyl group provides a highly reactive electrophilic center, enabling the strategic introduction of the indazole moiety into larger, more complex molecules through nucleophilic substitution reactions.

However, the very features that make this compound a valuable synthetic tool also present unique challenges regarding its stability and handling. The presence of a nucleophilic N-H group on the indazole ring in close proximity to the electrophilic bromomethyl functionality predisposes the molecule to self-reaction. This guide provides an in-depth analysis of the chemical properties, stability, synthesis, and reactivity of **4-(Bromomethyl)-1H-indazole**, offering field-proven insights and protocols for its effective use in a research setting.

Section 1: Physicochemical and Spectroscopic Properties

As a reactive intermediate, **4-(Bromomethyl)-1H-indazole** is not widely available commercially, and extensive, publicly documented characterization data is scarce. The

properties are therefore presented based on theoretical calculations and analogy to structurally similar compounds.

Table 1: Physicochemical Properties of **4-(Bromomethyl)-1H-indazole** and Related Compounds

Property	4-(Bromomethyl)-1H-indazole (Calculated/Predicted)	4-Methyl-1H-indazole (Precursor)	4-Bromo-1H-indazole (Related Isomer)
Molecular Formula	C ₈ H ₇ BrN ₂	C ₈ H ₈ N ₂	C ₇ H ₅ BrN ₂
Molecular Weight	211.06 g/mol	132.16 g/mol	197.03 g/mol [3][4]
CAS Number	Not assigned	2051-96-9	186407-74-9[3][4]
Appearance	Predicted to be an off-white to yellow solid	Off-white to yellow solid	Off-white to pale red solid[5][6]
Melting Point	Not available; likely unstable upon heating	114-117 °C	160-169 °C[3][5]
Boiling Point	Not available; likely decomposes	Not available	333.8±15.0 °C (Predicted)[7]
Solubility	Soluble in polar organic solvents (DMF, DMSO, THF, Acetone)	Soluble in organic solvents	Soluble in organic solvents
pKa	~14-15 (Indazole N-H, estimated)	~14.5 (Indazole N-H)	~13.5 (Indazole N-H, estimated)

Section 2: Chemical Stability, Degradation, and Storage

The paramount consideration when working with **4-(Bromomethyl)-1H-indazole** is its inherent instability. The molecule contains both a nucleophilic site (the indazole N-H) and a potent

electrophilic site (the benzylic bromide). This duality makes it highly susceptible to intermolecular N-alkylation, leading to oligomerization or polymerization.

A close structural analog, 5-(bromomethyl)-1H-indazole, has been reported to be unstable, with the recommendation that its isolation as a hydrobromide salt is critical to suppress polymerization.^[8] The acidic salt protonates the indazole ring system, effectively deactivating its nucleophilicity and preventing the self-reaction cascade. It is a logical and critical inference that **4-(Bromomethyl)-1H-indazole** exhibits similar instability.

Key Stability Considerations:

- Thermal Stability: The compound is expected to be thermally labile. Heating, both in solid form and in solution, will likely accelerate the rate of self-alkylation and decomposition. Distillation is not a viable purification method.
- Hydrolytic Stability: The benzylic bromide is susceptible to hydrolysis, particularly under neutral to basic aqueous conditions, which would yield the corresponding 4-(hydroxymethyl)-1H-indazole.
- Recommended Storage: Based on best practices for reactive alkylating agents and related indazoles, **4-(Bromomethyl)-1H-indazole** should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C or colder).^{[3][7][9]} It should be rigorously protected from moisture and light. For enhanced stability, it should be generated and used immediately in situ or isolated as its hydrobromide salt.

Caption: Proposed degradation pathways for **4-(Bromomethyl)-1H-indazole**.

Section 3: Synthesis of **4-(Bromomethyl)-1H-indazole**

A robust and logical synthetic route to **4-(Bromomethyl)-1H-indazole** is the free-radical bromination of the benzylic position of 4-methyl-1H-indazole. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which provides a low, steady concentration of bromine radicals, minimizing side reactions.^{[10][11]} A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction, which is

often conducted in a non-polar solvent like carbon tetrachloride (CCl_4) or acetonitrile under reflux or photochemical conditions.

Caption: Proposed synthesis via benzylic bromination.

Experimental Protocol: Synthesis via Benzylic Bromination

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist with appropriate risk assessments.

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1H-indazole (1.0 eq.).
- Reagent Addition: Add anhydrous carbon tetrachloride (CCl_4) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.05 eq.).
- Reaction Conditions: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material.
- Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
- Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure at low temperature.
- Purification & Stabilization: Due to its instability, purification by column chromatography should be performed rapidly on silica gel using a non-polar eluent system. For long-term storage, the resulting product should be immediately converted to its hydrobromide salt by dissolving it in a minimal amount of a suitable solvent (e.g., ether) and bubbling dry HBr gas through the solution or adding a solution of HBr in a non-polar solvent.

Section 4: Reactivity and Synthetic Utility

The synthetic utility of **4-(Bromomethyl)-1H-indazole** stems from its ability to act as an alkylating agent. The primary reaction is nucleophilic substitution (S_N2) at the benzylic carbon. However, the unprotected N-H of the indazole ring is also nucleophilic and can be alkylated, leading to a mixture of N1 and N2 substituted products.[\[12\]](#)[\[13\]](#)[\[14\]](#) This competing reactivity is a critical consideration in synthetic design.

To achieve selective reaction at the bromomethyl group, the indazole nitrogen must first be protected. Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc), 2-(trimethylsilyl)ethoxymethyl (SEM), or tetrahydropyran (THP).[\[15\]](#)

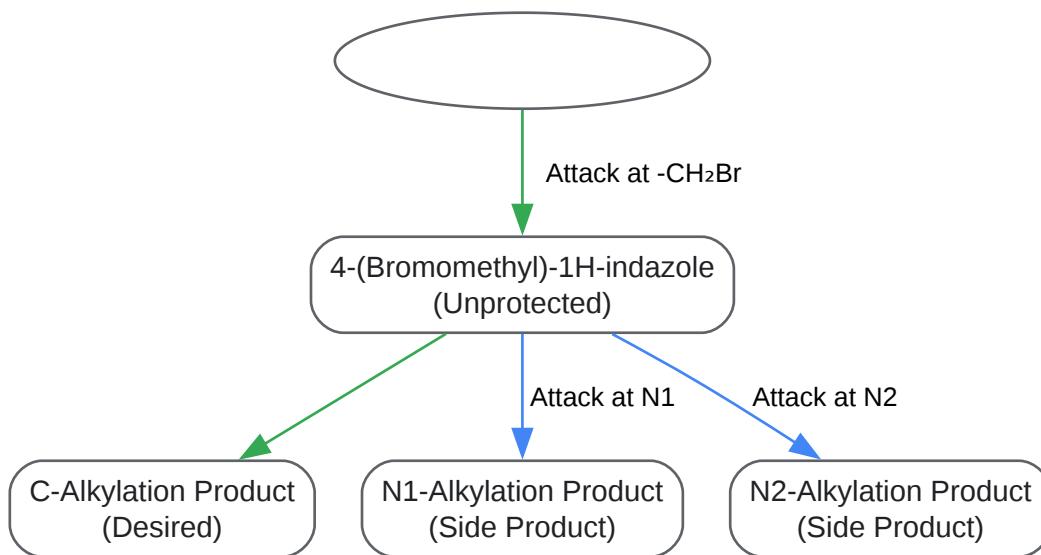


Figure 3: Competing Reactivity of 4-(Bromomethyl)-1H-indazole

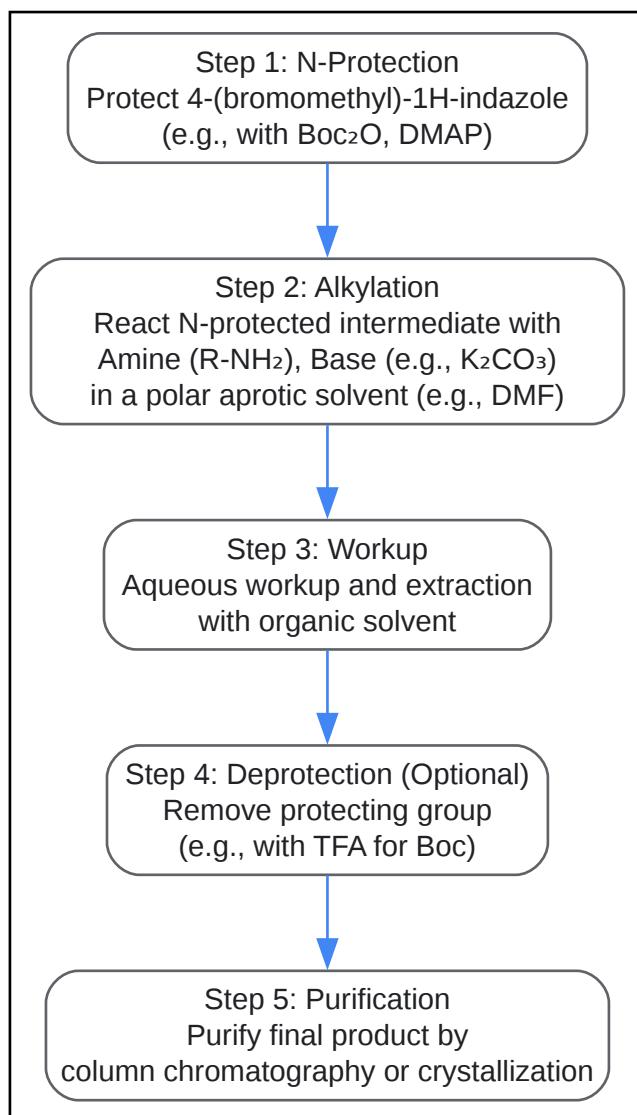


Figure 4: Workflow for Nucleophilic Substitution

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Caption: General experimental workflow for selective C-alkylation.

- N-Protection: Protect the N-H of **4-(bromomethyl)-1H-indazole** using a standard procedure (e.g., reacting with Boc-anhydride in the presence of DMAP and a base like triethylamine in THF). Isolate the N-Boc protected intermediate.
- Reaction Setup: In a dry flask under an inert atmosphere, dissolve the N-protected **4-(bromomethyl)-1H-indazole** (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile.

- Reagent Addition: Add the amine nucleophile ($R-NH_2$, 1.1 eq.) followed by a non-nucleophilic base such as potassium carbonate (K_2CO_3 , 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.).
- Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.
- Workup and Deprotection: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. If desired, remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
- Purification: Purify the final product by silica gel column chromatography or recrystallization.

Section 5: Safety and Handling

No specific safety data sheet (SDS) is available for **4-(Bromomethyl)-1H-indazole**. Therefore, a hazard assessment must be conducted by analogy to its constituent parts: the indazole ring and the benzylic bromide functional group.

- Indazole Hazards: Substituted bromoindazoles are often classified as harmful or toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. [3][5][16][17]* Benzylic Bromide Hazards: This class of compounds are potent lachrymators (tear-inducing) and are known alkylating agents, meaning they can react with biological nucleophiles and should be considered potentially mutagenic.

Consolidated Hazard Profile:

- Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [18]* Irritation/Corrosion: Causes serious eye irritation and skin irritation. Is a potent lachrymator.
- Sensitization: May cause respiratory irritation.
- Long-Term Effects: As an alkylating agent, it should be handled as a potential mutagen.

Recommended Handling Procedures:

- Always handle this compound in a certified chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often suitable, but check for breakthrough times), and chemical safety goggles.
- Avoid generating dust.
- Have appropriate spill-cleanup materials readily available.
- In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

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